molecular formula C28H28P2 B1404763 (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane CAS No. 810667-85-7

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Cat. No. B1404763
M. Wt: 426.5 g/mol
InChI Key: RCMMGTSPHFJVET-KYJUHHDHSA-N
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Description

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane, commonly known as bisphosphine, is a type of ligand molecule used in organometallic chemistry. Bisphosphines are widely used in catalysis and are known for their ability to form stable, highly reactive complexes with transition metals.

Scientific research applications

Catalytic Asymmetric Reactions

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral diphosphine ligand known for its enantiopure forms, which have been utilized in catalytic asymmetric reactions. The ligand exhibits excellent to almost perfect levels of enantioselectivity in asymmetric hydrogenations of α-dehydroamino acid derivatives and other catalytic asymmetric reactions. The unique asymmetric environment provided by these ligands has been demonstrated in the crystal structures of cationic rhodium complexes, showcasing their potential in achieving high enantioselectivity in synthetic chemistry (Imamoto, 2001).

Enhancement of Catalyst Activity and Enantioselectivity

Modifications to the diphosphine ligand, such as switching methoxy groups with isopropoxy ones, have led to a significant boost in catalyst activity and enhanced enantioselectivity in the rhodium(I)-catalyzed hydrogenation of various olefinic substrates. This demonstrates the ligand's structural attributes and robustness, and its ability to influence the outcome of catalytic processes through subtle structural modifications (Stephan, Šterk, & Mohar, 2009).

Electroluminescent Properties

The electroluminescent properties of metal complexes supported with diphosphine ligands, such as 1,2-Bis[(diphenylphosphino)methylphosphino]ethane, have been explored for potential applications in organic light-emitting diodes (OLEDs). The heterotrinuclear cluster complexes synthesized using these ligands have shown high phosphorescent quantum yields and excellent electroluminescent performance, indicating their utility in the development of advanced OLED materials (Shu, Wang, Zhang, & Chen, 2017).

Synthesis and Characterization

The synthesis and characterization of various metal complexes involving (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane and its derivatives have been a subject of interest. These studies provide insights into the ligand's versatility and its ability to form stable complexes with metals, offering potential applications in catalysis, organic synthesis, and material science. The ligands have been used to synthesize complexes with gold, palladium, and other metals, demonstrating their wide-ranging utility in organometallic chemistry (Khanye, Caddy, & Layh, 2007).

properties

IUPAC Name

(S)-(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMGTSPHFJVET-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

CAS RN

810667-85-7
Record name 810667-85-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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